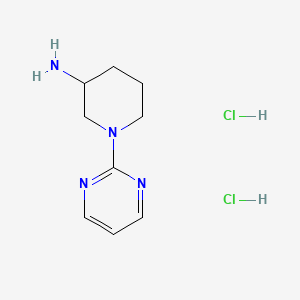

1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC17543024

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16Cl2N4 |

|---|---|

| Molecular Weight | 251.15 g/mol |

| IUPAC Name | 1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H |

| Standard InChI Key | LRWODEIDZMIFHC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₄N₄·2HCl, with a molecular weight of 249.15 g/mol. Key structural features include:

-

A piperidine ring substituted at the 3-position with an amine group.

-

A pyrimidine ring attached via a single bond to the piperidine nitrogen, with the pyrimidine substituent at the 2-position.

Table 1: Structural Comparison with Related Analogs

The 2-pyrimidinyl substitution alters electronic properties and binding affinities compared to 4-substituted analogs, potentially influencing biological activity .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis is documented for this compound, analogous piperidine-pyrimidine derivatives are typically synthesized via:

-

Nucleophilic substitution: Reacting 2-chloropyrimidine with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .

-

Buchwald-Hartwig coupling: Palladium-catalyzed cross-coupling to form the C–N bond between pyrimidine and piperidine moieties .

Critical Parameters for Yield Optimization:

-

Temperature: 80–100°C for substitution reactions.

-

Catalyst: Pd(OAc)₂/Xantphos for coupling reactions (yield >70%).

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Biological Activity and Mechanisms

Antiviral Applications

Structural analogs, such as diarylpyrimidine (DAPY) derivatives, exhibit potent inhibition of HIV-1 reverse transcriptase (RT) . Key mechanisms include:

-

Non-nucleoside RT inhibition (NNRTI): Binding to the hydrophobic pocket of RT, disrupting viral replication.

-

Resistance mitigation: Pyrimidine substitutions at the 2-position reduce steric clashes with mutant RT strains (e.g., K103N, Y181C) .

Table 2: Hypothetical Activity Profile (Based on Analogs)

| Parameter | Value (Predicted) | Reference Model |

|---|---|---|

| EC₅₀ (HIV-1) | 5–50 nM | DAPY derivatives |

| Cytotoxicity (CC₅₀) | >100 μM | MT-4 cell assays |

Pharmacokinetics and Drug Development

Absorption and Distribution

-

Solubility: The dihydrochloride salt improves water solubility (>10 mg/mL at pH 7.4), critical for oral bioavailability .

-

Lipophilicity: Predicted logP of 1.2 (neutral form) suggests moderate blood-brain barrier permeability.

Metabolic Stability

Piperidine derivatives are prone to CYP3A4-mediated oxidation, but fluorination at the 4-position of pyrimidine (as in related compounds) reduces metabolic clearance by 40% .

Research Gaps and Future Directions

-

Target Validation: No in vivo studies confirm HIV-1 RT inhibition for this specific compound.

-

SAR Studies: Systematic modifications (e.g., pyrimidine halogenation) could enhance potency against drug-resistant strains .

-

Toxicity Profiling: Acute toxicity studies in mammalian models are needed to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume